A Technical Guide to the Chemical Properties of Boc-Glu-NH2
A Technical Guide to the Chemical Properties of Boc-Glu-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-L-glutamic acid α-amide (Boc-Glu-NH2), a key building block in peptide synthesis and various research applications. This document details its physicochemical characteristics, provides insights into its synthesis and analysis, and explores its potential biological relevance.
Core Chemical Properties
Boc-Glu-NH2, also known as Boc-L-isoglutamine, is the α-amide derivative of Boc-protected L-glutamic acid. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled use in peptide synthesis, preventing unwanted side reactions.
Physicochemical and Structural Data
A summary of the key quantitative data for Boc-Glu-NH2 is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 18800-74-3 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Appearance | White to off-white powder or chunks | [1][3] |
| Melting Point | 163-166 °C | [1] |
| Boiling Point (Predicted) | 495.3 ± 40.0 °C | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.51 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water. | [4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1][3] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical relationship for the synthesis of Boc-Glu-NH2 from Boc-Glu-OH can be visualized as follows:
Caption: General workflow for the synthesis of Boc-Glu-NH2.
Detailed Experimental Steps (General Protocol)
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Activation of the α-Carboxylic Acid:
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Dissolve Boc-L-glutamic acid (Boc-Glu-OH) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of an active ester and minimize side reactions.
-
The reaction is typically carried out at 0°C to room temperature.
-
-
Amidation:
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Introduce a source of ammonia, such as ammonium chloride in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the activated Boc-Glu-OH solution.
-
Alternatively, bubbling ammonia gas through the reaction mixture can be employed.
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The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
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Upon completion of the reaction, the by-products, such as dicyclohexylurea (DCU) if DCC is used, are removed by filtration.
-
The crude product is then typically purified using column chromatography on silica gel to yield the pure Boc-Glu-NH2.
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Analytical Characterization
The identity and purity of synthesized Boc-Glu-NH2 are confirmed using standard analytical techniques.
Analytical Methods Workflow
The following diagram illustrates a typical workflow for the analytical characterization of Boc-Glu-NH2.
Caption: Workflow for the analytical characterization of Boc-Glu-NH2.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a gradient of acetonitrile in water containing trifluoroacetic acid (TFA) is a common method.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the Boc group, the glutamic acid backbone, and the amide functionality.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present, such as the characteristic absorbances for the amide and carbamate carbonyl groups.
Biological Activity and Signaling Pathways
Currently, there is limited direct information in the scientific literature regarding the specific biological activities or signaling pathway involvement of exogenously administered Boc-Glu-NH2. As a protected amino acid derivative, its primary role is in chemical synthesis rather than as a biologically active molecule itself.
However, it is a derivative of L-glutamic acid, a fundamental excitatory neurotransmitter in the mammalian central nervous system, and L-glutamine, a crucial amino acid in metabolism and neurotransmitter synthesis. The biological relevance of Boc-Glu-NH2 would likely arise after the in vivo cleavage of the Boc group, releasing L-glutamic acid α-amide. The metabolic fate and biological effects of this resulting molecule would then be of interest.
Further research is required to explore any potential niche biological roles of Boc-Glu-NH2 or its deprotected form.
Applications in Research and Drug Development
The principal application of Boc-Glu-NH2 is in solid-phase and solution-phase peptide synthesis.[5] It serves as a building block for the introduction of a C-terminal glutamic acid amide residue in a peptide sequence. This is significant in the synthesis of many biologically active peptides where a C-terminal amide is crucial for their activity and stability.[6]
The Boc protecting group is stable under a variety of conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), which allows for the stepwise elongation of the peptide chain.[7][8]
Conclusion
Boc-Glu-NH2 is a valuable chemical reagent with well-defined physicochemical properties. Its primary utility lies in its role as a protected amino acid for peptide synthesis, enabling the creation of complex peptide structures for research and therapeutic development. While its direct biological activity is not well-characterized, its relationship to L-glutamic acid and L-glutamine suggests potential for further investigation into the biological effects of its deprotected form. The experimental protocols for its synthesis and analysis are based on standard, well-established methods in organic and peptide chemistry.
References
- 1. BOC-GLU-NH2 Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 5. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
